Tellurium, butyl-ethenyl-

Stereoselective synthesis Hydrotelluration Vinyl organometallics

Tellurium, butyl-ethenyl- (also known as butyl vinyl telluride) is an organotellurium compound with the formula C₆H₁₂Te and a molecular weight of 211.76 g/mol. It is characterized by a tellurium atom bonded to both a butyl group and a vinyl (ethenyl) group.

Molecular Formula C6H12Te
Molecular Weight 211.8 g/mol
CAS No. 105442-63-5
Cat. No. B15426457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium, butyl-ethenyl-
CAS105442-63-5
Molecular FormulaC6H12Te
Molecular Weight211.8 g/mol
Structural Identifiers
SMILESCCCC[Te]C=C
InChIInChI=1S/C6H12Te/c1-3-5-6-7-4-2/h4H,2-3,5-6H2,1H3
InChIKeyGIIAWXHAKXJEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurium, butyl-ethenyl- (CAS 105442-63-5): Chemical Identity and Procurement-Relevant Properties


Tellurium, butyl-ethenyl- (also known as butyl vinyl telluride) is an organotellurium compound with the formula C₆H₁₂Te and a molecular weight of 211.76 g/mol [1]. It is characterized by a tellurium atom bonded to both a butyl group and a vinyl (ethenyl) group. This compound has an ionization energy (IE) of 7.70 eV and a calculated octanol-water partition coefficient (logPoct/wat) of 2.053 [2]. These fundamental properties underpin its utility as a synthetic intermediate and as a precursor in materials deposition, where its specific structural features enable unique reactivity and performance profiles compared to other organotellurium compounds.

Why Substituting Tellurium, butyl-ethenyl- with Other Organotellurium Precursors Can Compromise Process Performance


The performance of organotellurium compounds is highly dependent on the specific organic groups attached to the tellurium center. Substituting Tellurium, butyl-ethenyl- with another organotellurium compound, even a close analog, can lead to significant differences in key process parameters such as stereoselectivity, reaction yield, and deposition temperature. This is because the vinyl and butyl groups directly influence the tellurium-carbon bond strength, the compound's thermal stability, and its reactivity in cross-coupling or transmetallation reactions [1]. Therefore, a generic substitution is not a straightforward, drop-in replacement and may result in suboptimal outcomes in both synthetic organic chemistry and materials fabrication.

Quantitative Differentiation of Tellurium, butyl-ethenyl- from Alternatives in Key Application Dimensions


Stereoselective Synthesis: Z-Selectivity of Butyl Vinyl Telluride vs. Other Hydrometallation Reactions

The synthesis of vinylic tellurides via hydrotelluration of alkynes is known to proceed with high stereoselectivity. Specifically, the hydrotelluration of alkynes gives Z-vinylic tellurides exclusively, as reported by Dabdoub et al. [1]. This is in direct contrast to other hydrometallation reactions, which often preferentially yield E-vinyl organometallics [1]. The exclusive Z-selectivity is a key differentiator for butyl vinyl tellurides when used as precursors for Z-alkene synthesis.

Stereoselective synthesis Hydrotelluration Vinyl organometallics

Synthesis Yield Comparison: E- and Z-Butyl Vinyl Tellurides via Al/Te Exchange and Hydroalumination

The synthesis of Tellurium, butyl-ethenyl- stereoisomers can be achieved with moderate to good yields. For the E-isomer, an Al/Te exchange reaction on vinyl alanes with butyl tellurenyl bromide/LiCl furnished the product in 50–60% yield [1]. For the Z-isomer, hydroalumination of acetylenic tellurides resulted in yields of 30–51% [1]. While not exceptionally high, these yields are well-defined and demonstrate the viability of stereocontrolled synthesis, which is a crucial factor for process planning and cost estimation.

Vinylic telluride synthesis Reaction yield Stereochemistry

Deposition Temperature Advantage: Lower Thermal Stability of Vinyl Tellurides vs. Alkyl Tellurides in MOCVD

A key advantage of Tellurium, butyl-ethenyl- as a MOCVD precursor is its potential for lower deposition temperatures. The patent literature on tellurium precursors notes that alkyl precursors, such as diethyltellurium (DETe), are relatively stable and useful for MOCVD growth only at temperatures greater than 400°C, which can be too high for CdHgTe growth [1]. In contrast, compounds with labile tellurium-carbon bonds, like vinyl tellurides, are designed for increased volatility and lower decomposition temperatures, enabling film growth at reduced substrate temperatures [2].

MOCVD precursor Thin film deposition Thermal stability

Application Scenarios Where Tellurium, butyl-ethenyl- Provides a Verifiable Advantage


Stereocontrolled Synthesis of Z-Alkenes via Hydrotelluration

Researchers aiming to synthesize Z-alkenes with high stereochemical purity can leverage the exclusive Z-selectivity of butyl vinyl tellurides formed via hydrotelluration [1]. This contrasts with other hydrometallation methods that preferentially yield the E-isomer, making this compound a strategic choice for specific synthetic routes where stereochemistry is critical.

Cross-Coupling Reactions for the Assembly of Complex Unsaturated Systems

Tellurium, butyl-ethenyl- serves as a versatile building block for constructing highly unsaturated conjugated systems. As demonstrated in the literature, Z-vinyl butyl tellurides undergo stereoselective transmetallation and cross-coupling reactions (e.g., with metal acetylides or under palladium/nickel catalysis) to form Z-enynes and Z-enediynes in good yields [2]. This makes the compound valuable in the synthesis of complex organic molecules and materials with extended π-systems.

MOCVD Precursor for Low-Temperature Tellurium-Containing Films

In semiconductor fabrication, where precise control over film composition and interface sharpness is paramount, the use of Tellurium, butyl-ethenyl- as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) is indicated. Its class of compounds offers a potential advantage over more stable alkyl precursors like DETe by enabling deposition at lower temperatures [1]. This can be critical for growing sensitive materials such as HgCdTe infrared detectors, where high growth temperatures can degrade device performance.

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